N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a cyclohexyl group attached to the carboxamide nitrogen and a sulfamoyl moiety substituted with a 4-ethoxyphenyl and methyl group at the 3-position of the thiophene ring. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-cyclohexyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-26-17-11-9-16(10-12-17)22(2)28(24,25)18-13-14-27-19(18)20(23)21-15-7-5-4-6-8-15/h9-15H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPXDKWZJIORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Thiophene Carboxamide Framework
The thiophene-2-carboxamide core is shared with several analogs, but substituent variations dictate functional differences:
Dihedral Angles and Crystal Packing
Physicochemical Properties
Biological Activity
N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiophene ring, a cyclohexyl group, and an ethoxyphenyl sulfamoyl moiety, which contribute to its biological properties.
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 1: Summary of Biological Activity Studies
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various thiophene derivatives, this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Cell Line Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a decrease in cell viability by approximately 60% at a concentration of 15 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in modulating inflammatory responses.
Q & A
Basic: What are the optimal synthetic routes for N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves cyclization of thiocarbamoyl precursors with halogenated reagents. Key steps include:
- Cyclization: Use chloroacetone or similar agents in dioxane with triethylamine under reflux (60–80°C, 6–8 hours) to form the thiophene core .
- Sulfamoylation: Introduce the sulfamoyl group via reaction with 4-ethoxyphenyl(methyl)sulfamoyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) at 0–25°C .
- Carboxamide Formation: Couple with cyclohexylamine using EDC/HOBt in DMF, stirring for 12–24 hours at room temperature .
Yield Optimization Strategies:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous dioxane/DMF | |
| Temperature Control | Gradual heating (≤80°C) | |
| Catalyst | Triethylamine/DMAP |
Advanced: How can researchers resolve structural contradictions between computational models and experimental data for this compound?
Methodological Answer:
Discrepancies often arise in bond angles, dihedral conformations, or hydrogen bonding. Use:
- X-ray Crystallography: Refine structures using SHELXL (SHELX suite) for high-resolution data. For example, compare dihedral angles between the thiophene and aryl rings (e.g., 8.5–13.5° in similar compounds) to validate computational models .
- DFT Calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level and compare with experimental bond lengths (e.g., C–S: 1.70–1.75 Å) .
Case Study:
In N-(2-nitrophenyl)thiophene-2-carboxamide, SHELXL refinement resolved intramolecular C–H⋯O interactions missed in initial docking simulations .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: Use ESI-MS to detect [M+H]⁺ ions and fragment patterns (e.g., loss of ethoxy group: m/z 121) .
- IR Spectroscopy: Validate sulfonamide (S=O stretch: 1150–1300 cm⁻¹) and carboxamide (N–H bend: 1550–1650 cm⁻¹) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for sulfamoyl-containing thiophene carboxamides?
Methodological Answer:
- Substituent Variation: Systematically modify the 4-ethoxyphenyl or cyclohexyl groups and test bioactivity (e.g., enzyme inhibition IC₅₀ values) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase) and correlate with experimental data .
- Free-Wilson Analysis: Quantify contributions of substituents to activity. For example, ethoxy groups enhance hydrophobic interactions in cholinesterase inhibition .
Basic: What safety protocols are recommended when handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during sulfamoylation) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can molecular docking studies be applied to predict the compound’s interaction with biological targets?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., PDB ID 4EY7 for acetylcholinesterase) and remove water/ions using PyMOL .
- Ligand Parameterization: Assign partial charges (Gasteiger-Marsili) and optimize geometry with Avogadro .
- Docking Workflow: Run 100 simulations in AutoDock Vina, cluster poses by RMSD (≤2.0 Å), and validate with MM-GBSA binding energy calculations .
Basic: What are the critical parameters in optimizing crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use acetonitrile or ethanol for slow evaporation, yielding high-quality crystals .
- Temperature Gradient: Cool from 50°C to 4°C over 48 hours to reduce lattice defects .
- Additives: Introduce trace ethyl acetate to enhance crystal packing via weak C–H⋯O interactions .
Advanced: How can researchers address discrepancies in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Data Harmonization: Apply Grubbs’ test to identify outliers in IC₅₀ datasets (α = 0.05) .
- Meta-Analysis: Pool results from ≥3 independent studies using random-effects models to account for variability in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
